N-(2-Acetyl-1-benzofuran-3-yl)acetamide

Description

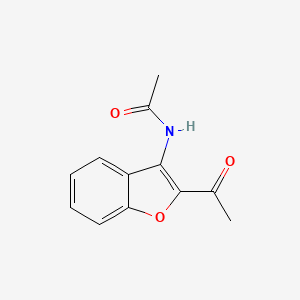

N-(2-Acetyl-1-benzofuran-3-yl)acetamide is a benzofuran-derived acetamide characterized by a fused benzofuran core substituted with an acetyl group at position 2 and an acetamide moiety at position 3 (Figure 1). Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol (exact mass: 217.0740). The compound is of interest in medicinal and synthetic chemistry due to the versatility of the benzofuran scaffold, which is known for bioactivity in antimicrobial, anti-inflammatory, and anticancer applications.

Synthetic routes for related benzofuran acetamides often involve acylation reactions. For example, tertiary amides like N-benzyl-N-(furan-2-ylmethyl)acetamide (a structural analog) are synthesized via direct acylation of amines with acetic anhydride, achieving yields ≥93% under optimized conditions.

Properties

IUPAC Name |

N-(2-acetyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)12-11(13-8(2)15)9-5-3-4-6-10(9)16-12/h3-6H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEXUVWFSJOVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Acetyl-1-benzofuran-3-yl)acetamide can be synthesized through a Claisen–Schmidt-type condensation reaction. This involves the reaction of 2-acetylbenzofuran with acetamide under specific conditions to yield the desired product. The reaction typically requires a basic or neutral environment and can achieve a yield of around 75% .

Industrial Production Methods: While specific industrial production methods for N-(2-Acetyl-1-benzofuran-3-yl)acetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Acetyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert ketone groups to alcohols or other reduced forms.

Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-Acetyl-1-benzofuran-3-yl)acetamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Its derivatives have shown potential as antioxidants, anti-HIV agents, and antifungal compounds.

Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

N-(2-Acetyl-1-benzofuran-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

N-(2-Acetyl-1-benzofuran-3-yl)acetamide is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

Anticancer Properties

Several studies have investigated the anticancer activity of benzofuran derivatives, including N-(2-acetyl-1-benzofuran-3-yl)acetamide. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, N-(2-acetyl-1-benzofuran-3-yl)acetamide demonstrated significant cytotoxicity against leukemia cells, with a particularly low IC50 value against HL60 cells, suggesting it may be a potent candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the benzofuran ring significantly influence the biological activity of the compound. For instance:

- Substituents at C-2 : The presence of an acetyl group at the C-2 position enhances cytotoxicity.

- Amide Group : The CONH group is critical for maintaining effective interactions with biological targets, thereby enhancing anticancer activity .

The mechanisms underlying the anticancer effects of N-(2-acetyl-1-benzofuran-3-yl)acetamide involve several pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins .

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest, particularly in the G2/M phase, which is crucial for preventing cancer cell proliferation .

- DNA Interaction : Some derivatives exhibit strong binding affinities to DNA, which may contribute to their cytotoxic effects by disrupting DNA replication and transcription processes .

Case Studies

A notable case study involved the evaluation of N-(2-acetyl-1-benzofuran-3-yl)acetamide against various cancer cell lines using MTT assays. Results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity based on their functional groups and positions on the benzofuran ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.